Moxonidine hydrochloride
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Overview
Description
Moxonidine Hydrochloride is a new-generation centrally acting antihypertensive drug. It is primarily used for the treatment of mild to moderate essential hypertension, especially in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or have failed to control blood pressure . This compound is known for its favorable effects on insulin resistance syndrome, independent of blood pressure reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moxonidine Hydrochloride can be synthesized through a series of chemical reactions involving the formation of the imidazoline ring and subsequent chlorination and methoxylation of the pyrimidine ring. The synthesis typically involves the following steps:
- Formation of the imidazoline ring.
- Chlorination of the pyrimidine ring.
- Methoxylation of the pyrimidine ring.
- Final conversion to the hydrochloride salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in a solution of Polyethylene Glycol fused solution as a binding agent. The mixture is then granulated, tabletted, and obtained under conditions that ensure good evenness and improved dissolution .
Chemical Reactions Analysis
Types of Reactions: Moxonidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydrogenated moxonidine.
Reduction: Reduction reactions can lead to the formation of hydroxymethyl-moxonidine and hydroxy-moxonidine.
Substitution: Substitution reactions can occur at the imidazoline ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
- Dehydrogenated moxonidine.
- Hydroxymethyl-moxonidine.
- Hydroxy-moxonidine.
- Dihydroxy-moxonidine .
Scientific Research Applications
Moxonidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Moxonidine Hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure . Additionally, it promotes sodium excretion, improves insulin resistance, and protects against hypertensive target organ damage .
Comparison with Similar Compounds
- Clonidine Hydrochloride
- Rilmenidine Hemifumarate
- Tizanidine Hydrochloride
Comparison: Moxonidine Hydrochloride is compared with Clonidine Hydrochloride in terms of its antihypertensive effects. Both compounds show similar efficacy in reducing blood pressure, but this compound has a higher affinity for the imidazoline I1 receptor and a lower incidence of side effects such as tiredness and dry mouth . Unlike Clonidine Hydrochloride, this compound also demonstrates favorable effects on insulin resistance .
Properties
CAS No. |
75438-58-3 |
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Molecular Formula |
C9H15Cl2N5O |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H |
InChI Key |
SKWXZGXGBKLLOD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
Canonical SMILES |
CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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